Adipic acid monobenzyl ester
Overview
Description
Synthesis Analysis
Adipic acid esters can be synthesized through various green and sustainable chemical processes. One approach involves the catalytic deoxydehydration of cellulose-derived d-glucaric acid, offering an adipic acid ester yield of 82% by combining with a Pd/C catalyst in subsequent reactions (Lin et al., 2019). Another innovative method includes the biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae, demonstrating the conversion of renewable feedstocks into adipic acid (Raj et al., 2018).
Molecular Structure Analysis
The molecular structure of adipic acid plays a crucial role in its reactivity and properties. A study revealed that adipic acid crystals are based on a monoclinic unit cell, with the molecule being approximately planar. The planar structure significantly influences its chemical behavior and interaction with other molecules (HirokawaSakutaro, 1950).
Chemical Reactions and Properties
Adipic acid and its esters are known for their high biodegradability and are considered environmentally friendly. Their synthesis from biomass-derived molecules represents an attractive green route for sustainable production (Kołwzan & Gryglewicz, 2003). Adipic acid's chemical properties, such as its reactivity towards specific catalysts and its role in various synthetic pathways, highlight its importance in green chemistry.
Physical Properties Analysis
The physical properties of adipic acid esters, such as melting temperature and solubility, are critical for their application in industrial processes. These properties are influenced by the molecular structure and synthesis method. Research on the synthesis and biodegradability of adipic and sebacic esters has provided insights into their physicochemical properties suitable for use as synthetic lubricants (Kołwzan & Gryglewicz, 2003).
Chemical Properties Analysis
The chemical properties of adipic acid monobenzyl ester, including its reactivity, biodegradability, and potential as a green chemical, are of great interest. Studies on enzymatic synthesis and the catalytic transformation of biomass-derived molecules into adipic acid highlight the evolving methods to produce adipic acid in a more environmentally friendly manner (Rahman et al., 2008).
Scientific Research Applications
Application 1: Direct Synthesis of Adipic Acid Esters via Palladium-Catalyzed Carbonylation of 1,3-Dienes
- Summary of the Application : The direct carbonylation of 1,3-butadiene offers a more cost-efficient and environmentally benign route to industrially important adipic acid derivatives . Adipate diesters are used for plasticizers, perfumes, lubricants, solvents, several active pharmaceutical ingredients, and most importantly for the production of nylons .
- Methods of Application or Experimental Procedures : The process involves a palladium-catalyzed dicarbonylation of 1,3-butadiene that provides dialkyl adipates in ≥95% yield and 97% selectivity . The key to success was the ligand design . A pyridyl-substituted bidentate phosphine ligand (HeMaRaphos) was used, which upon coordination to palladium, catalyzes adipate diester formation from 1,3-butadiene, carbon monoxide, and butanol with 97% selectivity and 100% atom-economy under industrially viable and scalable conditions .
- Results or Outcomes : The catalyst system also affords access to a variety of other di- and triesters from 1,2- and 1,3-dienes . The turnover number was reported to be > 60,000 .
Application 2: Controlled-Release Formulation Matrix Tablets
- Summary of the Application : Adipic acid has been incorporated into controlled-release formulation matrix tablets to obtain pH-independent release for both weakly basic and weakly acidic drugs .
- Methods of Application or Experimental Procedures : The adipic acid is incorporated into the matrix of the tablet during the manufacturing process. This allows the drug to be released in a controlled manner, regardless of the pH of the environment .
- Results or Outcomes : The use of adipic acid in this way can improve the effectiveness of the drug by ensuring a steady release over time .
Application 3: Synthesis of Long Chain Cellulose Esters
- Summary of the Application : Monobenzyl Adipate is used in the synthesis of long chain cellulose esters . It functions as an intermediate in the synthesis of adipate plasticizers .
- Methods of Application or Experimental Procedures : The Monobenzyl Adipate is used as a reagent in the chemical reaction to produce the long chain cellulose esters .
- Results or Outcomes : The resulting cellulose esters can be used in a variety of applications, including the production of films, coatings, and fibers .
Application 4: Preparation and Reactivity
- Summary of the Application : Adipic acid is produced by oxidation of a mixture of cyclohexanone and cyclohexanol, which is called KA oil, an abbreviation of ketone-alcohol oil . Nitric acid is the oxidant .
- Methods of Application or Experimental Procedures : The pathway is multistep. Early in the reaction, the cyclohexanol is converted to the ketone, releasing nitrous acid .
- Results or Outcomes : The resulting adipic acid is used as a precursor for the production of nylon . Adipic acid otherwise rarely occurs in nature .
Application 5: Proteomics Research
- Summary of the Application : Adipic acid monobenzyl ester is used as a biochemical for proteomics research .
- Methods of Application or Experimental Procedures : The compound is used as a reagent in various biochemical reactions in the field of proteomics .
- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific research context .
Safety And Hazards
Future Directions
Future research directions in the field of adipic acid monobenzyl ester synthesis include the development of more cost-efficient and environmentally benign routes to industrially important adipic acid derivatives . There is also interest in the sustainable preparation of adipic acid from biomass-based platform molecules .
properties
IUPAC Name |
6-oxo-6-phenylmethoxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSWISNVQPOAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454346 | |
Record name | 6(benzyloxy)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adipic acid monobenzyl ester | |
CAS RN |
40542-90-3 | |
Record name | 6(benzyloxy)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adipic acid monobenzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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